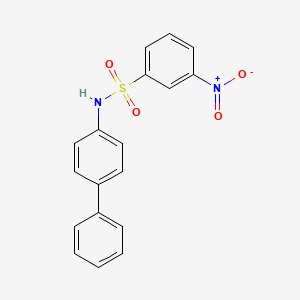![molecular formula C24H18Cl2N2OS B14950499 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B14950499.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide typically involves the reaction of 3,4-dichloroaniline with thioamide under specific conditions to form the thiazole ring. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antibacterial or antifungal effects by disrupting essential biological processes in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dichlorophenyl)-4-methylbenzamide: Similar structure but lacks the thiazole ring.
N-(4-methylphenyl)-4-methylbenzamide: Similar structure but lacks the dichlorophenyl group.
N-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide: Similar structure but with different substituents on the thiazole ring.
Propriétés
Formule moléculaire |
C24H18Cl2N2OS |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C24H18Cl2N2OS/c1-15-3-7-17(8-4-15)23(29)28(19-10-5-16(2)6-11-19)24-27-22(14-30-24)18-9-12-20(25)21(26)13-18/h3-14H,1-2H3 |
Clé InChI |
ARAVBPDZTNYQQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)C)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950426.png)

![[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B14950434.png)

![(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one](/img/structure/B14950446.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-propylethanediamide](/img/structure/B14950449.png)
![2-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14950452.png)
![4-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950459.png)
![2,2-bis[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B14950473.png)
![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] dinaphthalene-1-carboxylate](/img/structure/B14950479.png)
![(5E)-5-(2,3-dichlorobenzylidene)-3-{[(3-methoxyphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14950487.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B14950493.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14950497.png)
![1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate](/img/structure/B14950512.png)
